2,2-Difluoro-1-(1H-indol-3-YL)ethan-1-one

Medicinal chemistry Building block quality control Crystallinity

Why choose this specific building block? It uniquely occupies an optimal property space, offering an intermediate LogP (2.9) that balances membrane permeability and solubility, unlike the lipophilic -CF3 (LogP 3.4) or non-fluorinated (LogP ~1.9) analogs. The -CF2H group acts as a hydrogen bond donor, enabling unique target interactions and selectivity gains not achievable with -CH3 or -CF3 moieties. As a versatile electrophilic warhead with a convenient solid-state profile (mp 129–132 °C), it streamlines parallel synthesis and high-throughput experimentation. Procuring this precise analog is essential for systematic SAR exploration and fragment-based campaigns, avoiding the compromised outcomes of generic substitution.

Molecular Formula C10H7F2NO
Molecular Weight 195.16 g/mol
Cat. No. B13607046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-(1H-indol-3-YL)ethan-1-one
Molecular FormulaC10H7F2NO
Molecular Weight195.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)C(F)F
InChIInChI=1S/C10H7F2NO/c11-10(12)9(14)7-5-13-8-4-2-1-3-6(7)8/h1-5,10,13H
InChIKeyIITUTLRLYXRFKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-1-(1H-indol-3-YL)ethan-1-one: Core Properties for Procurement and Research Use


2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one (CAS 58750-65-5) is a fluorinated indole-3-yl ethanone building block with molecular formula C10H7F2NO and a molecular weight of 195.16 g/mol [1]. The compound incorporates a difluoromethyl ketone (–COCHF2) moiety at the 3-position of the indole ring, placing it at the intersection of indole chemistry and fluorinated ketone reactivity. It is commercially available as a yellow to off-white solid with a reported melting point of 129–132 °C . The difluoromethyl ketone group confers distinct electronic and hydrogen-bonding properties relative to non-fluorinated and trifluoromethyl analogs, making this compound a strategic entry point for the synthesis of fluorinated drug candidates and chemical probes.

Why Indole-3-yl Ethanone Analogs Cannot Be Interchanged for 2,2-Difluoro-1-(1H-indol-3-YL)ethan-1-one


Indole-3-yl ethanones bearing different acyl substituents (acetyl, trifluoroacetyl, difluoroacetyl) display markedly divergent physicochemical and reactivity profiles that prevent functional interchangeability. The difluoromethyl ketone group (–COCHF2) possesses a hydrogen bond donor capable CH bond absent in both the non-fluorinated (–COCH3) and trifluoromethyl (–COCF3) analogs [1]. This structural feature directly impacts target engagement in medicinal chemistry and chemoproteomic applications. Additionally, the difluoroacetyl indole shows an intermediate lipophilicity (XLogP3 = 2.9) [2] compared with the non-fluorinated (predicted XLogP3 ≈ 1.9) and trifluoromethyl (XLogP3 = 3.4) [3] analogs, altering membrane permeability and solubility in a manner not achievable by simply mixing the two extremes. Consequently, generic substitution without understanding these quantitative differences risks compromising both synthetic outcomes and biological activity in any screening or synthesis campaign.

Quantitative Differentiation Evidence for 2,2-Difluoro-1-(1H-indol-3-YL)ethan-1-one vs. Closest Analogs


Melting Point: 60 °C Lower Than Trifluoromethyl Analog, Facilitates Handling and Purification

The melting point of 2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one is 129–132 °C , substantially lower than that of the trifluoromethyl analog 2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone (218–220 °C ) and the non-fluorinated analog 1-(1H-indol-3-yl)ethanone (185–191 °C ). The 86–91 °C reduction relative to the trifluoro analog translates to easier melt processing, recrystallization, and handling during synthesis, while remaining sufficiently high to avoid issues with room-temperature instability encountered with low-melting solids.

Medicinal chemistry Building block quality control Crystallinity

Lipophilicity: Intermediate LogP Balances Membrane Permeability and Aqueous Solubility

The computed partition coefficient (XLogP3) of 2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one is 2.9 [1], placing it between the significantly more lipophilic trifluoromethyl analog (XLogP3 = 3.4 [2]) and the more polar non-fluorinated analog 1-(1H-indol-3-yl)ethanone (XLogP3 predicted ≈ 1.9–2.0 [3]). This intermediate value suggests a potentially favorable balance between cell membrane permeability and aqueous solubility, avoiding the excessive lipophilicity that often leads to poor solubility and high metabolic clearance for the CF3 analog, while retaining sufficient hydrophobicity for target engagement compared with the non-fluorinated compound.

ADME Lipophilicity Drug-likeness

Hydrogen Bond Donor Capacity: CF2H Enables Interactions Unavailable to CF3 and CH3 Analogs

The difluoromethyl (–CF2H) group of 2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one can function as a weak hydrogen bond donor (pKa ≈ 20–25 in DMSO), unlike the trifluoromethyl (–CF3) and methyl (–CH3) groups of the closest analogs [1]. This property is structurally documented: the target compound exhibits 1 hydrogen bond donor count from the indole NH, while the CF2H group provides an additional, albeit weak, donor interaction site absent in both the non-fluorinated (1 HBD, indole NH only) and trifluoromethyl (1 HBD, indole NH only) analogs [2][3]. The CF2H moiety can thereby engage in C–H···O or C–H···N hydrogen bonds with protein backbone carbonyls or side-chain acceptors, a binding mode inaccessible to the trifluoromethyl analog.

Bioisostere Hydrogen bonding Target engagement

Synthetic Reactivity: Difluoromethyl Ketones Show Higher Reactivity in Rh-Catalyzed Arylation

In Rh-catalyzed arylation reactions with arylboronic acids, difluoromethyl ketones have been demonstrated to be more reactive than their trifluoromethyl counterparts [1]. Although this comparison was performed on a generic set of fluorinated ketones rather than specifically on indole derivatives, the reactivity trend is driven by the electronic properties of the –COCHF2 vs. –COCF3 group and is expected to extend to the indole-3-yl series. This higher reactivity enables more efficient diversification of the 2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one scaffold through cross-coupling, providing a synthetic advantage over the trifluoromethyl analog for constructing complex fluorinated architectures.

Synthetic methodology Cross-coupling Fluorinated building blocks

Metabolic Stability: Structural Features Imply Altered Clearance Profile vs. Trifluoromethyl Analogs

The metabolic stability of difluoromethyl ketones is an area of active investigation. A study of β-amino and β-hydroxy difluoromethyl ketones in rat serum and liver microsomes has established structure-stability relationships for this class, highlighting that the difluoromethyl ketone group undergoes metabolic processing distinct from trifluoromethyl ketones [1]. While direct comparative data for the specific indole-3-yl derivatives are not yet available, the class-level evidence indicates that the –COCHF2 group does not simply behave as a less lipophilic –COCF3 analog but exhibits its own metabolic fate dictated by the presence of the hydrogen atom. This implies that 2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one-derived compounds may offer a different clearance profile in vivo compared with scaffolds built from the trifluoroacetyl indole building block.

Metabolic stability Drug discovery Lead optimization

Recommended Application Scenarios for 2,2-Difluoro-1-(1H-indol-3-YL)ethan-1-one Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity and Hydrogen Bonding

Programs seeking to optimize the ADME profile of indole-containing leads benefit from the intermediate LogP (2.9) [1] and hydrogen bond donor capacity of the CF2H group [2]. Unlike the more lipophilic trifluoromethyl analog (LogP 3.4), the difluoro compound reduces the risk of poor solubility and high metabolic clearance while retaining sufficient hydrophobicity for membrane permeability. The weak H-bond donor capability of CF2H can be exploited to gain additional binding interactions with target proteins, as documented in the bioisostere literature [2]. Procurement of this building block enables systematic SAR exploration around the acyl substituent without resorting to mixtures of non-fluorinated and trifluoromethyl analogs.

Chemical Biology Probe Development Using Activity-Based Protein Profiling (ABPP)

The difluoromethyl ketone electrophile is a recognized warhead for serine hydrolase and protease inhibitor design. The lower melting point (129–132 °C) facilitates handling and formulation of probe molecules, while the intermediate lipophilicity [1] aids cell permeability without causing excessive non-specific binding. The CF2H group's potential to engage in directional hydrogen bonds [2] may improve target selectivity over off-targets that preferentially bind the bulkier, more lipophilic CF3 group.

Diversification via Rh-Catalyzed Cross-Coupling for Library Synthesis

For groups building fluorinated indole libraries, 2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one offers a more reactive ketone partner in Rh-catalyzed arylation compared with the trifluoromethyl analog [3]. This reactivity advantage can translate to higher yields and broader substrate tolerance in parallel synthesis, maximizing the diversity generated per unit of building block consumed. The compound's solid-state properties (mp 129–132 °C) also make it convenient for automated solid dispensing systems used in high-throughput experimentation.

Physical Property-Driven Building Block Selection for Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns, the physicochemical properties of the fragment are paramount. The target compound occupies a unique position in property space: molecular weight 195.16 Da, LogP 2.9, 1 HBD, 3 HBA, and TPSA 32.9 Ų [1]. This profile adheres to the Rule of Three guidelines for fragment libraries while the CF2H group introduces synthetic versatility and potential binding interactions not available from simpler indole fragments. The intermediate melting point ensures ease of weighing and dissolution at fragment screening concentrations.

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